5-(Dimethoxymethyl)-2-fluorobenzonitrile

Descripción general

Descripción

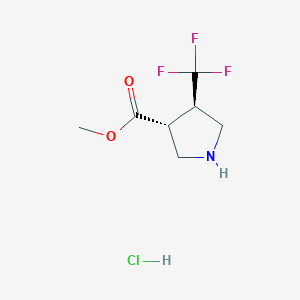

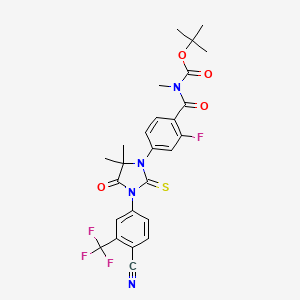

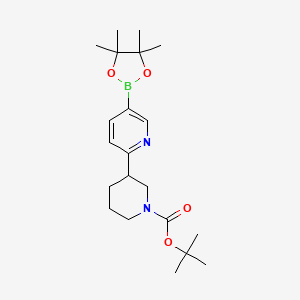

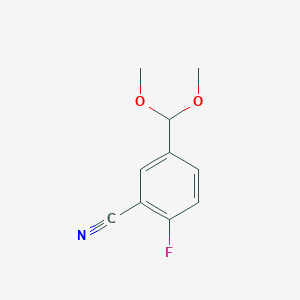

The compound “5-(Dimethoxymethyl)-2-fluorobenzonitrile” likely contains a benzene ring due to the presence of the term ‘benzonitrile’. The ‘dimethoxymethyl’ indicates two methoxy (O-CH3) groups attached to a methyl group (CH3), and ‘2-fluoro’ suggests a fluorine atom attached at the second position of the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve electrophilic aromatic substitution or nucleophilic aromatic substitution, given the presence of a benzene ring .Molecular Structure Analysis

The molecular structure would likely involve a benzene ring with a fluorine atom and a nitrile group (-CN) attached. The ‘dimethoxymethyl’ group would also be attached to the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo various reactions typical of aromatic compounds, such as further electrophilic aromatic substitution. The nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups (like the nitrile and methoxy groups) would influence its properties .Aplicaciones Científicas De Investigación

Facile Synthesis and Halodeboronation Applications

A study by Szumigala et al. (2004) detailed the scalable synthesis of 2-bromo-3-fluorobenzonitrile, a compound structurally related to 5-(Dimethoxymethyl)-2-fluorobenzonitrile, via bromodeboronation. This process demonstrated the broader applicability of halodeboronation to synthesize various aryl boronic acids, showcasing its potential in creating structurally diverse compounds for research applications (Szumigala et al., 2004).

Polyamides with Ether and Isopropylidene Links

Hsiao and Yu (1996) synthesized multiring dicarboxylic acids using a nucleophilic fluorodisplacement involving p-fluorobenzonitrile. The resulting aromatic polyamides with ether and isopropylidene or hexafluoroisopropylidene links, similar in structure to 5-(Dimethoxymethyl)-2-fluorobenzonitrile, exhibited solubility in polar solvents and had potential applications in material science (Hsiao & Yu, 1996).

Synthesis and Application in Drug Development

Zhi (2001) presented a method for preparing Fluorobenzonitrile, a compound closely related to 5-(Dimethoxymethyl)-2-fluorobenzonitrile, which was used in the synthesis of pharmaceutical compounds. This synthesis method may have implications for creating intermediates in drug development (Zhi, 2001).

Fluorosubstituted Polymers for Charge Storage

Wang et al. (2019) developed a fluoropolymer, poly(5-fluoroindole), derived from a similar structure as 5-(Dimethoxymethyl)-2-fluorobenzonitrile. This polymer showed promising results as a charge storage material, indicating the potential of fluorosubstituted polymers in energy storage applications (Wang et al., 2019).

Theoretical Spectroscopic Studies

Kumar and Raman (2017) conducted a detailed theoretical and experimental study on the molecular structure and vibrational spectra of 5-fluoro-2-methylbenzonitrile. Their findings provide insights into the spectroscopic properties of similar fluorinated benzonitriles and might guide future research in this area (Kumar & Raman, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(dimethoxymethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBZHXCYXBATBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=C(C=C1)F)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethoxymethyl)-2-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)